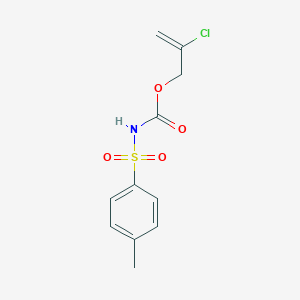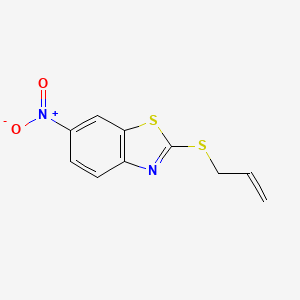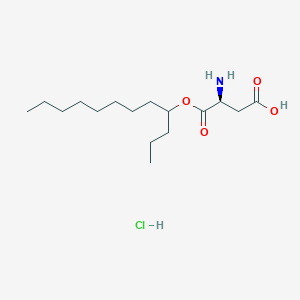
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride is a synthetic compound with a unique structure that combines an amino group, a dodecan-4-yloxy group, and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the dodecan-4-yloxy group, which can be achieved through the reaction of dodecanol with a suitable halogenating agent, such as thionyl chloride, to form dodecyl chloride. This intermediate is then reacted with a butanoic acid derivative to form the dodecan-4-yloxy-4-oxobutanoic acid.
The amino group is introduced through a reductive amination process, where the oxo group is converted to an imine using an amine, followed by reduction with a reducing agent like sodium borohydride. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohol derivatives, and amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the dodecan-4-yloxy group can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-amino-4-decan-4-yloxy-4-oxobutanoic acid
- (3S)-3-amino-4-octan-4-yloxy-4-oxobutanoic acid
- (3S)-3-amino-4-hexan-4-yloxy-4-oxobutanoic acid
Uniqueness
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride is unique due to its longer dodecan-4-yloxy chain, which enhances its hydrophobic interactions and potentially increases its binding affinity to certain targets compared to shorter-chain analogs.
Eigenschaften
CAS-Nummer |
63251-91-2 |
|---|---|
Molekularformel |
C16H32ClNO4 |
Molekulargewicht |
337.9 g/mol |
IUPAC-Name |
(3S)-3-amino-4-dodecan-4-yloxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C16H31NO4.ClH/c1-3-5-6-7-8-9-11-13(10-4-2)21-16(20)14(17)12-15(18)19;/h13-14H,3-12,17H2,1-2H3,(H,18,19);1H/t13?,14-;/m0./s1 |
InChI-Schlüssel |
MWFRHILRVUVNEH-IJDFPQMLSA-N |
Isomerische SMILES |
CCCCCCCCC(CCC)OC(=O)[C@H](CC(=O)O)N.Cl |
Kanonische SMILES |
CCCCCCCCC(CCC)OC(=O)C(CC(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)
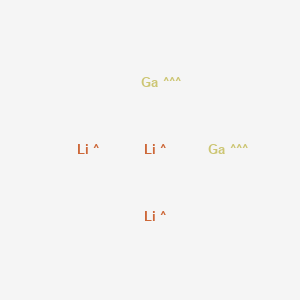
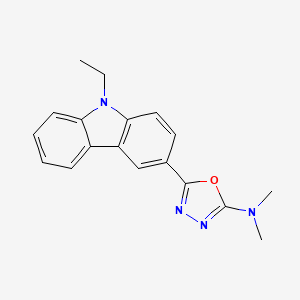
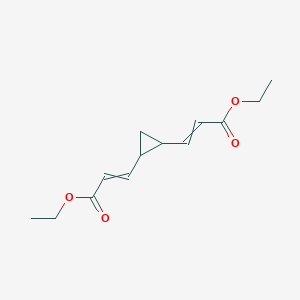

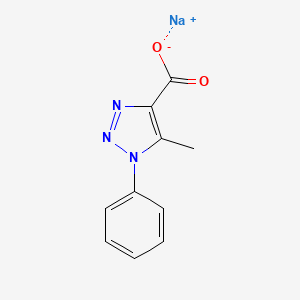


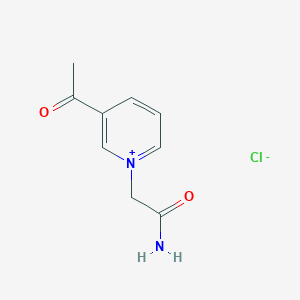

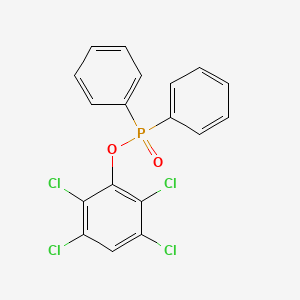
![1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14489770.png)
